

"application of 2-Fluorobenzyl olaparib-d4 in pharmacokinetic studies of olaparib"

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Compound of Interest

Compound Name: 2-Fluorobenzyl olaparib-d4

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Application of 2-Fluorobenzyl Olaparib-d4 in Pharmacokinetic Studies of Olaparib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant efficacy in the treatment of various cancers, particularly those with BRCA1/2 mutations. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) properties, robust bioanalytical methods are essential for pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in quantification by mass spectrometry. **2-Fluorobenzyl olaparib-d4**, a deuterated analog of olaparib, serves as an ideal internal standard for the bioanalysis of olaparib in biological matrices. Its chemical name is 4-(3-(4-(cyclopropane-1-carbonyl-d4)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one, with a molecular formula of C₂₄H₁₉D₄FN₄O₃.^{[1][2]} This document provides detailed application notes and protocols for the use of **2-Fluorobenzyl olaparib-d4** in pharmacokinetic studies of olaparib.

Principle and Application

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is the gold standard. **2-Fluorobenzyl olaparib-d4** is

an ideal SIL-IS for olaparib quantification due to several key properties:

- Co-elution with the Analyte: It has nearly identical chromatographic behavior to olaparib, ensuring they experience similar matrix effects during ionization.
- Similar Extraction Recovery: Its physicochemical properties closely match those of olaparib, leading to comparable recovery during sample preparation.
- Mass Shift for Detection: The mass difference of 4 Da allows for distinct detection from the unlabeled olaparib in the mass spectrometer, while minimizing the risk of isotopic cross-talk.

The use of **2-Fluorobenzyl olaparib-d4** enables reliable correction for variability in sample preparation and instrument response, leading to highly accurate and precise quantification of olaparib in complex biological matrices such as plasma and tissue homogenates.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the quantification of olaparib in human plasma using a deuterated internal standard (olaparib-d4).^[3]

Parameter	Value	Reference
Linearity Range	100 - 20,000 ng/mL	[3]
Correlation Coefficient (r)	0.9993	[3]
Precision (CV%)	< 9.09%	[3]
Accuracy	89.23% - 111.08%	[3]
Limit of Detection (LOD)	30 ng/mL	[3]
Recovery	~98%	[3]

Experimental Protocols

Preparation of Stock and Working Solutions

a. Olaparib Stock Solution (1 mg/mL):

- Accurately weigh 10 mg of olaparib standard.
- Dissolve in 10 mL of a suitable solvent (e.g., DMSO or methanol).
- Store at -20°C.

b. **2-Fluorobenzyl Olaparib-d4** Internal Standard (IS) Stock Solution (1 mg/mL):

- Accurately weigh 1 mg of **2-Fluorobenzyl olaparib-d4**.
- Dissolve in 1 mL of a suitable solvent (e.g., DMSO or methanol).
- Store at -20°C.

c. Working Solutions:

- Prepare serial dilutions of the olaparib stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentrations.
- Prepare a working solution of the IS by diluting the IS stock solution with the same solvent mixture to a final concentration of, for example, 100 ng/mL.

Sample Preparation from Plasma (Protein Precipitation)

This protocol is a general guideline and may require optimization based on specific laboratory conditions and matrices.

- Thaw plasma samples on ice.
- Pipette 100 μ L of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
- Add 20 μ L of the IS working solution to each tube (except for blank samples, to which 20 μ L of the solvent mixture is added).
- Vortex briefly to mix.
- Add 300 μ L of cold acetonitrile to each tube to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting conditions that may require optimization:

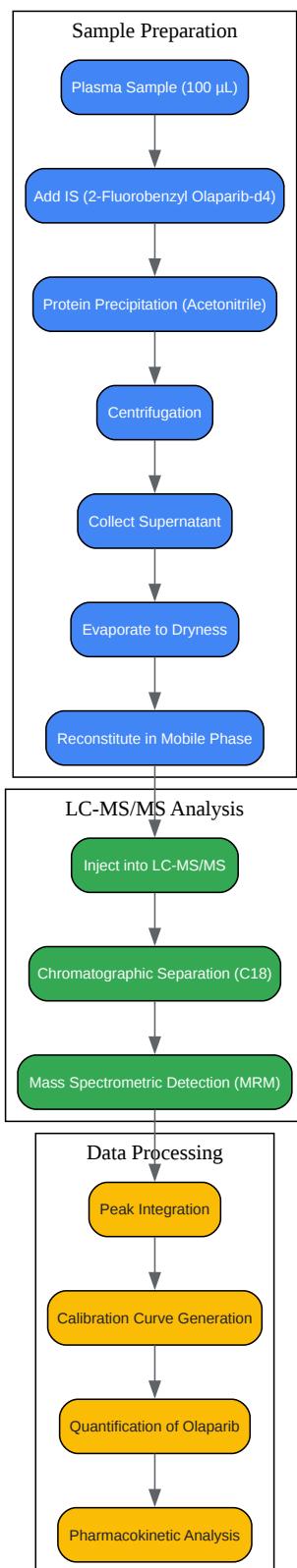
a. Liquid Chromatography (LC) Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - 0-0.5 min: 10% B
 - 0.5-2.5 min: 10-90% B (linear gradient)
 - 2.5-3.0 min: 90% B (hold)
 - 3.0-3.1 min: 90-10% B (linear gradient)
 - 3.1-4.0 min: 10% B (re-equilibration)
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.

b. Mass Spectrometry (MS) Conditions:

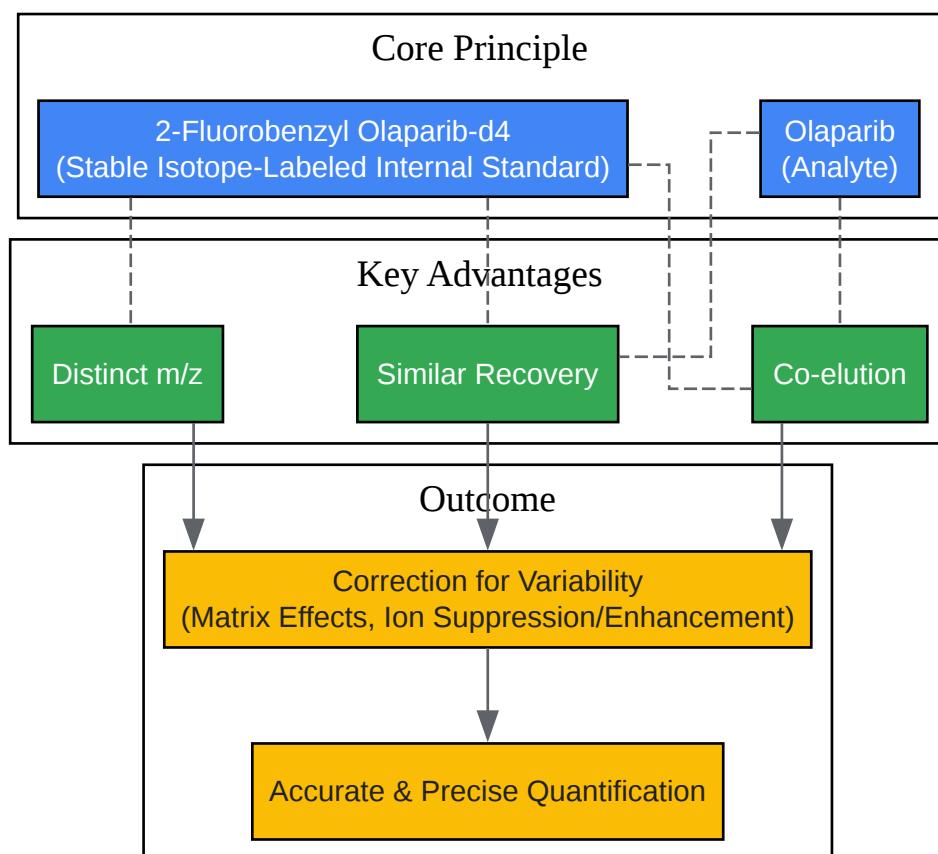
- Ionization Mode: Electrospray Ionization (ESI), Positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Olaparib:m/z 435.2 → 367.1 (Quantifier), m/z 435.2 → 105.1 (Qualifier)
 - **2-Fluorobenzyl Olaparib-d4 (IS):**m/z 439.2 → 371.1 (Quantifier) (Note: These transitions are examples and should be optimized for the specific instrument used.)
- Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each transition to achieve maximum sensitivity.

Visualizations



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Caption: Bioanalytical workflow for olaparib quantification.



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Caption: Rationale for using a stable isotope-labeled internal standard.

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